molecular formula C15H20BrNO3 B2582389 3-(2-bromophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide CAS No. 1798489-42-5

3-(2-bromophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide

Cat. No.: B2582389
CAS No.: 1798489-42-5
M. Wt: 342.233
InChI Key: NJNQENKTGIIEQM-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide is an organic compound that features a bromophenyl group and a hydroxyoxan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, undergoes a reaction with an appropriate acylating agent to form the bromophenyl intermediate.

    Oxan Ring Formation: The bromophenyl intermediate is then reacted with a hydroxyoxan derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-bromophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic receptors, while the hydroxyoxan group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide
  • 3-(2-fluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide

Uniqueness

3-(2-bromophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c16-13-4-2-1-3-12(13)5-6-14(18)17-11-15(19)7-9-20-10-8-15/h1-4,19H,5-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNQENKTGIIEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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